molecular formula C14H13ClO B582481 2-Chloro-4-(4-methoxyphenyl)toluene CAS No. 1352318-17-2

2-Chloro-4-(4-methoxyphenyl)toluene

Cat. No. B582481
CAS RN: 1352318-17-2
M. Wt: 232.707
InChI Key: TVMCRMXGSKSRJZ-UHFFFAOYSA-N
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Description

“2-Chloro-4-(4-methoxyphenyl)toluene” is a chemical compound with the CAS Number: 1352318-17-2. It has a molecular weight of 232.71 and its IUPAC name is 3’-chloro-4’-methyl [1,1’-biphenyl]-4-yl methyl ether .

Scientific Research Applications

Molecular Interaction and Chemical Exchange

The study of molecular interactions and chemical exchange in solute-solvent systems involves compounds similar to 2-Chloro-4-(4-methoxyphenyl)toluene. For instance, research on 2-methoxyphenol solutes forming complexes with toluene solvent molecules highlights the significance of intra- and intermolecular hydrogen bonding. Such studies reveal the dynamics of chemical exchange and molecular interaction, providing insights into solvent effects on chemical reactivity and stability (Zheng et al., 2006).

Organic Synthesis and Catalysis

The role of toluene derivatives in organic synthesis and catalysis is exemplified by research on the transarylation and disproportionation reactions of diaryl telluroxides in refluxing toluene. Such studies contribute to understanding the mechanisms and efficiencies of organic transformations, potentially including those involving this compound (Eliseeva et al., 2017).

Photo- and Thermal-Stabilizers

The development of photo- and thermal-stabilizers using toluene-2,4-diisocyanate demonstrates the application of toluene derivatives in material science. By reacting toluene diisocyanate with phenols and hindered amine stabilizers, researchers have created compounds that significantly enhance the stability of polymers against degradation (Mosnáček et al., 2003).

Crystal Structure and Computational Chemistry

Investigations into the crystal structure and computational chemistry aspects of compounds related to this compound are crucial for understanding their physical and chemical properties. Studies involving the synthesis, crystal structure analysis, and ab initio/DFT calculations of dithiophosphonates derivatives shed light on the molecular structure, stability, and reactivity of such compounds (Karakus et al., 2014).

properties

IUPAC Name

2-chloro-4-(4-methoxyphenyl)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMCRMXGSKSRJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718372
Record name 3-Chloro-4'-methoxy-4-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1352318-17-2
Record name 1,1′-Biphenyl, 3-chloro-4′-methoxy-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4'-methoxy-4-methyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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